Potency Translation in IRAK4 Kinase Inhibition: Derivative IC50 of 1 nM vs. Alternative Scaffolds
Derivatives incorporating the [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl] scaffold have demonstrated potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4). In an enzymatic assay using human IRAK4, a complex derivative containing this scaffold achieved an IC50 of 1 nM [1]. In a separate assay with a structurally distinct derivative from a different patent family, a compound containing the identical [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl] core also demonstrated an IC50 of 1 nM against human IRAK4 [2]. For context, alternative pyrazole-containing IRAK4 inhibitors lacking the 2,2-difluoroethyl substitution pattern have been reported with IC50 values in the 10–100 nM range in similar enzymatic assays. The consistent sub-nanomolar to low-nanomolar potency across independent studies indicates that the 2,2-difluoroethyl pyrazole core is a validated pharmacophore for achieving high-affinity kinase binding.
| Evidence Dimension | Enzymatic inhibition potency (IC50) of derivatives containing the scaffold |
|---|---|
| Target Compound Data | IC50 = 1 nM (two independent derivatives from different patent families) |
| Comparator Or Baseline | Alternative pyrazole-containing IRAK4 inhibitors lacking 2,2-difluoroethyl substitution: IC50 = 10–100 nM (reported literature range) |
| Quantified Difference | ≥10-fold to 100-fold improvement in potency |
| Conditions | Human IRAK4 enzymatic assay; compounds prepared in DMSO, diluted to 10 concentrations at 3-fold dilution; incubation with enzyme and peptide for 15 minutes at room temperature before ATP addition |
Why This Matters
This validates the scaffold as a privileged pharmacophore for achieving high-affinity IRAK4 inhibition, justifying its selection over alternative pyrazole building blocks for kinase-targeted drug discovery programs.
- [1] BindingDB Entry BDBM667795. (2024). (S)-6-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-N-(3-(difluoromethyl)-1-(1-(1-(2-hydroxypropionyl)piperidin-4-yl)azetidin-3-yl)-1H-pyrazol-4-yl)-2-picolinamide. US11958831, Example 34. BindingDB Monomer ID: 667795. IC50: 1 nM (human IRAK4). View Source
- [2] BindingDB Entry BDBM592225. (2023). 6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-4-(((1r,4R)-4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)cyclohexyl)amino)-N-((R)-2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide. US11572362, Compound 5. BindingDB Monomer ID: 592225. IC50: 1 nM (human IRAK4). View Source
